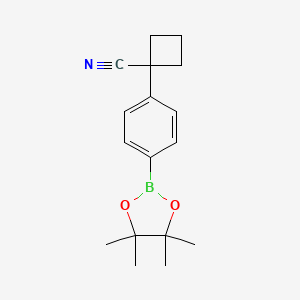
Tris(4-(5-phenylthiophen-2-yl)phenyl)amine
Descripción general
Descripción
Tris(4-(5-phenylthiophen-2-yl)phenyl)amine is a useful research compound. Its molecular formula is C48H33NS3 and its molecular weight is 720 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H33NS3/c1-4-10-34(11-5-1)43-28-31-46(50-43)37-16-22-40(23-17-37)49(41-24-18-38(19-25-41)47-32-29-44(51-47)35-12-6-2-7-13-35)42-26-20-39(21-27-42)48-33-30-45(52-48)36-14-8-3-9-15-36/h1-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZRJDHTDMTGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H33NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes TPTPA a good material for organic electronics?
A1: TPTPA exhibits several advantageous properties for organic electronics. Firstly, it has a remarkably high hole drift mobility, reaching 1.0 × 10−2 cm2 V−1 s−1 at an electric field of 1.0 × 105 V cm−1 at 293 K . This high hole mobility enables efficient charge transport within devices. Secondly, TPTPA readily forms stable amorphous glass with a glass transition temperature of 83 °C . This amorphous nature allows for the fabrication of uniform thin films through techniques like thermal deposition.
Q2: How is TPTPA used in organic photovoltaic cells?
A2: TPTPA acts as an efficient electron donor material in OPVs, typically paired with fullerene derivatives like C60 or C70 as electron acceptors . When light is absorbed, TPTPA donates an electron, creating an exciton that subsequently dissociates at the donor-acceptor interface. This efficient charge separation contributes to the high power conversion efficiencies observed in TPTPA-based OPVs.
Q3: Can TPTPA be used with materials other than fullerenes in OPVs?
A3: Yes, research has shown that TPTPA can be effectively paired with non-fullerene acceptors like rubrene (5,6,11,12-tetraphenylnaphthacene) . This combination takes advantage of singlet exciton fission in rubrene, leading to a significant boost in external quantum efficiency (EQE) compared to TPTPA-only devices.
Q4: What is the impact of TPTPA's molecular orientation on device performance?
A4: Studies comparing TPTPA with other donor materials in C70-based mixed heterojunctions have revealed that the molecular orientation of TPTPA plays a crucial role in device performance . TPTPA demonstrates a preferential horizontal orientation in thin films, facilitating efficient charge transport and leading to a higher short-circuit current (JSC) compared to materials with less favorable orientations.
Q5: How does TPTPA contribute to the performance of organic light-emitting diodes?
A5: TPTPA can function both as a blue emissive material and as a host material for red phosphorescent dyes in OLEDs . Its high hole drift mobility contributes to efficient charge carrier balance within the device, resulting in high luminance values. When used as a host, TPTPA enables efficient energy transfer to the phosphorescent dopant, leading to bright and efficient red emission.
Q6: Are there any challenges in using TPTPA in OLEDs?
A6: While TPTPA exhibits good carrier balance in undoped OLED devices, incorporating a red phosphorescent dopant can lead to a decrease in hole current . This effect needs to be carefully considered during device optimization to maintain efficient charge transport and overall device performance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1510053.png)
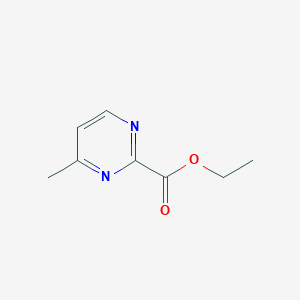

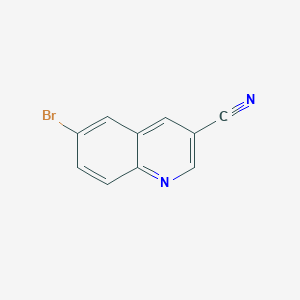
![tert-Butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1510074.png)

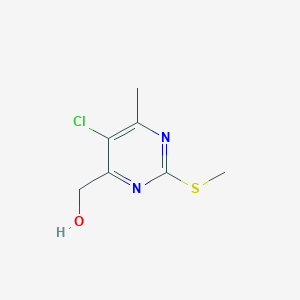
![tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B1510080.png)
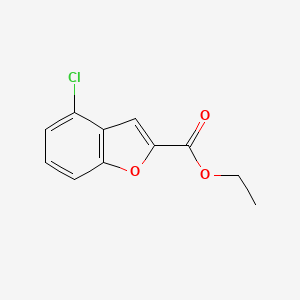

![Boronic acid,b-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]-](/img/structure/B1510093.png)

